4-Bromo-3-methyl-1H-pyrazole (CAS 13808-64-5) is a halogenated, sterically biased heterocyclic building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced ligands [1]. Characterized by a bromine atom at the C4 position and a methyl group at the C3 (or C5, via tautomerism) position, this compound offers a highly reactive site for palladium-catalyzed cross-coupling alongside a sterically directing alkyl group [1]. For procurement professionals and synthetic chemists, its primary value lies in its ability to enforce strict regioselectivity during N-alkylation and its excellent compatibility with high-throughput, one-pot library synthesis workflows, making it a superior choice over unsubstituted or symmetrically substituted pyrazole analogs [2].
Substituting 4-bromo-3-methyl-1H-pyrazole with generic analogs like 4-bromopyrazole or 4-bromo-3,5-dimethylpyrazole fundamentally alters reaction trajectories and process economics [1]. The absence of the C3-methyl group in 4-bromopyrazole removes the critical steric bulk required to dictate N1 versus N2 regioselectivity during alkylation, often resulting in isomeric mixtures that demand resource-intensive chromatographic separation[1]. Conversely, utilizing the symmetrically substituted 4-bromo-3,5-dimethylpyrazole over-encumbers the pyrazole core, significantly reducing cross-coupling and alkylation yields due to excessive steric hindrance at both adjacent positions[1]. Consequently, replacing this exact compound compromises yield, increases step count, and disrupts automated high-throughput synthesis protocols.
In palladium-catalyzed N-allylic alkylation with unactivated vinylcyclopropanes, 4-bromo-3-methyl-1H-pyrazole demonstrates exceptional steric-driven control [1]. The presence of the C3-methyl group directs the reaction exclusively to the N1 position, yielding the N1-allyl-substituted product in an 82% isolated yield[1]. In contrast, symmetrically hindered analogs such as 3,5-dimethyl-1H-pyrazole exhibited reduced reactivity, affording only a 68% yield under identical conditions [1].
| Evidence Dimension | Isolated yield and regioselectivity in N-allylic alkylation |
| Target Compound Data | 82% yield with exclusive N1 regioselectivity |
| Comparator Or Baseline | 3,5-dimethyl-1H-pyrazole (68% yield) |
| Quantified Difference | +14% yield and absolute regiocontrol |
| Conditions | Pd(PPh3)4 catalyst, 80 °C, unactivated vinylcyclopropanes |
Absolute N1 regiocontrol eliminates the need for costly and time-consuming downstream isomer separation in active pharmaceutical ingredient (API) manufacturing.
During the synthesis of indole-pyrazole hybrids via reaction with 3-(dimethylaminomethyl)indole (gramine), 4-bromo-3-methyl-1H-pyrazole exhibits a unique tautomer-selective reactivity profile [1]. It yields a cleanly separable 0.64:0.36 mixture of C3-methyl and C5-methyl tautomeric products[1]. Conversely, the closely related 3-bromo-5-methylpyrazole strictly yields a single dominant product, restricting structural diversity [1].
| Evidence Dimension | Tautomeric product distribution |
| Target Compound Data | Separable 0.64:0.36 mixture of two distinct tautomers |
| Comparator Or Baseline | 3-bromo-5-methylpyrazole (yields only one dominant tautomer) |
| Quantified Difference | Access to two distinct, isolable structural analogs vs. one |
| Conditions | Refluxing toluene, reaction with gramine |
Enables medicinal chemists to synthesize and evaluate two distinct structural isomers from a single procurement input, doubling the efficiency of structure-activity relationship (SAR) library generation.
The commercial viability of 4-bromo-3-methyl-1H-pyrazole is underpinned by its highly efficient synthesis via continuous flow microreactor technology[1]. Bromination of 3-methyl-1H-pyrazole using N-bromosuccinimide (NBS) in DMF achieves complete conversion with a mere 2-minute residence time at 60 °C [1]. This continuous flow protocol completely bypasses the thermal hazards and scaling limitations inherent to traditional batch bromination [1].
| Evidence Dimension | Process residence time and scalability |
| Target Compound Data | 2-minute residence time in continuous flow micromixer |
| Comparator Or Baseline | Traditional batch bromination (hours-long reaction times, scaling hazards) |
| Quantified Difference | Orders of magnitude faster processing with enhanced safety and reproducibility |
| Conditions | IMM SIMM-V2 micromixer, 60 °C, NBS in DMF |
Guarantees industrial buyers a highly reproducible, scalable, and safe commercial supply chain devoid of batch-to-batch impurity variations.
4-Bromo-3-methyl-1H-pyrazole serves as a highly effective halogenated coupling partner in advanced one-pot, microwave-assisted synthesis workflows[1]. It has been successfully deployed in parallel array formats combining reductive amination and in situ release Suzuki-Miyaura cross-coupling of MIDA boronates [1]. This one-pot sequence bypasses the need to isolate intermediate boronic acids, a requirement when using less optimized step-wise batch protocols [1].
| Evidence Dimension | Step count and intermediate isolation |
| Target Compound Data | Successful integration into a single-step, one-pot cascade |
| Comparator Or Baseline | Standard step-wise batch cross-coupling |
| Quantified Difference | Elimination of intermediate isolation and purification steps |
| Conditions | Microwave irradiation, MIDA boronates, array format |
Drastically reduces step count, labor, and solvent waste in automated high-throughput library synthesis for drug discovery.
Due to its proven compatibility with one-pot, microwave-assisted Suzuki-Miyaura cross-coupling of MIDA boronates, this compound is the optimal choice for automated array synthesis of pyrazole-containing drug candidates [1].
Where downstream separation of N1/N2 isomers is cost-prohibitive, the C3-methyl group provides the necessary steric bias to enforce exclusive N1-alkylation, making it ideal for scalable active pharmaceutical ingredient (API) production [2].
For medicinal chemistry programs targeting oxidative stress or kinase inhibition, its unique ability to yield separable tautomeric mixtures allows researchers to rapidly expand structure-activity relationship (SAR) libraries from a single starting material [3].
Because its upstream synthesis is highly optimized for continuous flow microreactors, it serves as a highly reproducible, supply-chain-secure building block for large-scale agrochemical manufacturing [4].
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